molecular formula C21H16N4O3S B2535803 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-17-4

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2535803
CAS No.: 895006-17-4
M. Wt: 404.44
InChI Key: UEQOMVPRFZIULA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, similar in structure to N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, have been synthesized and evaluated for their anticancer properties. These compounds exhibit potent in vitro and in vivo efficacy against various cancer cell lines, including human lung and colon carcinoma xenograft models. The modifications in the thiazole ring and benzamide moiety contribute to the selectivity and potency against tumorigenic cell lines, offering a foundation for developing new anticancer agents (Borzilleri et al., 2006), (Yoshida et al., 2005).

Antimicrobial and Antiparasitic Applications

Research on thiazolides, including nitazoxanide and other derivatives, reveals a broad spectrum of antimicrobial and antiparasitic activities. These compounds act against a variety of pathogens, including intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. The mechanism of action involves the disruption of specific metabolic pathways and inducing apoptosis in pathogenic cells, making them promising candidates for treating infections (Esposito et al., 2005), (Hemphill et al., 2007).

Synthesis and Chemical Properties

Studies on the synthesis and characterization of benzothiazole derivatives, including those with similar structures to the compound of interest, provide insights into their chemical properties, stability, and potential applications in materials science and drug development. These studies often explore novel synthetic pathways, aiming to improve the yield, stability, and biological activity of thiazole-based compounds (Ping, 2007), (Liu et al., 2019).

Environmental and Industrial Applications

The development of thiazole derivatives extends beyond pharmacology, encompassing environmental and industrial applications. For instance, thiazole-based compounds have been used as adsorbents for removing heavy metals from industrial wastes, highlighting their utility in environmental remediation efforts (Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action of “N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not explicitly mentioned in the available resources .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-7-8-18-19(10-14)29-21(23-18)24(13-15-4-3-9-22-12-15)20(26)16-5-2-6-17(11-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQOMVPRFZIULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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